4-(2-hydroxypropyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(2-hydroxypropyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15(23)14-21-9-11-22(12-10-21)19(24)20-13-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,15,23H,9-14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXRMYDZXSASNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)NCC2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxypropyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine, naphthalene, and appropriate alkylating agents.
Alkylation: Piperazine is first alkylated with 2-chloropropanol under basic conditions to introduce the hydroxypropyl group.
Naphthylmethylation: The intermediate is then reacted with naphthalen-1-ylmethyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxypropyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone or carboxylic acid, while substitution on the naphthalene ring can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Pharmacological Activity
Research indicates that piperazine derivatives, including 4-(2-hydroxypropyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide, exhibit a range of biological activities. These compounds are often evaluated for their ability to act as modulators of various receptors, including:
- Serotonin Receptors: Piperazine derivatives have been shown to interact with serotonin receptors, which are crucial for mood regulation and are targets for antidepressants and anxiolytics.
- Dopamine Receptors: Compounds in this class may also influence dopamine pathways, making them candidates for treating disorders such as schizophrenia and Parkinson's disease.
2. Inhibition Studies
Studies have demonstrated that piperazine derivatives can serve as inhibitors of specific enzymes. For instance, they have been investigated as potential inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition could lead to increased levels of these compounds in the body, potentially enhancing therapeutic effects related to pain relief and inflammation management .
Case Study 1: Antimicrobial Activity
In a recent study focusing on the synthesis and evaluation of piperazine derivatives, several compounds were tested against various microbial strains. Among these, derivatives similar to this compound showed significant antimicrobial activity. The structure-activity relationship (SAR) analysis indicated that modifications at the piperazine nitrogen significantly influenced potency against specific pathogens .
Case Study 2: Anticancer Properties
Another area of investigation is the anticancer potential of piperazine derivatives. A compound structurally related to this compound was evaluated for its cytotoxic effects on cancer cell lines. The results revealed that this compound induced apoptosis in cancer cells more effectively than conventional chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR of piperazine derivatives is crucial for optimizing their pharmacological profiles. Key findings from recent literature include:
- Substituent Effects: The presence of hydroxyl groups and aromatic moieties significantly enhances biological activity.
- Linker Variations: Modifying the length and nature of the linker between the piperazine ring and aromatic systems can alter receptor selectivity and potency.
Mechanism of Action
The mechanism of action of 4-(2-hydroxypropyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Key Differences
The compound shares a piperazine-carboxamide scaffold with numerous derivatives reported in the literature. Table 1 highlights structural and pharmacological distinctions between the target compound and its analogs.
Table 1: Structural and Pharmacological Comparison
Key Observations
Substituent Impact on Activity :
- The naphthalenylmethyl group (shared with the target compound and ) is associated with receptor binding, particularly in serotonin and dopamine systems .
- Hydroxypropyl vs. Chloropyridinyl : The 2-hydroxypropyl group in the target compound may enhance solubility compared to hydrophobic substituents like chloropyridinyl in BCTC, which improves TRPV1 antagonism .
- Arylpiperazines : Compounds with aryl groups (e.g., 2-methoxyphenyl in p-MPPI) exhibit high 5-HT1A affinity due to π-π interactions with receptor pockets .
Pharmacological Diversity :
- TRPV1 Modulation : BCTC and CPIPC show divergent effects (antagonism vs. partial agonism) despite similar scaffolds, highlighting the role of substituent electronics .
- Enzyme Inhibition : PKM-833’s chroman substituent enhances brain penetration for FAAH inhibition, a feature absent in the target compound .
Research Findings and Trends
Pharmacokinetic Considerations
- Metabolic Stability : Naphthalene rings (as in ) are prone to oxidative metabolism, which could limit the target compound’s half-life .
Biological Activity
4-(2-hydroxypropyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C_{19}H_{24}N_{2}O_{2}. It features a piperazine ring substituted with a naphthalenyl group and a hydroxypropyl moiety, which may influence its interaction with biological targets.
Research indicates that compounds with similar structures may act as modulators of various biological pathways. For instance, piperazine derivatives have been reported to interact with neurotransmitter receptors, influencing conditions such as anxiety and depression. The specific mechanism of action for this compound remains to be fully elucidated but may involve:
- Receptor Modulation : Potential interaction with serotonin or dopamine receptors.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in neurotransmitter degradation, such as fatty acid amide hydrolase (FAAH) .
Antimicrobial Activity
A study on structurally related piperazine derivatives found significant antimicrobial properties against various pathogens. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections .
Anticancer Properties
Piperazine derivatives have also been investigated for their anticancer effects. For example, compounds similar to this compound demonstrated cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Study 1: Antidepressant-like Effects
In a controlled study, a derivative of this compound was tested for its antidepressant-like effects in animal models. The results indicated a significant reduction in depressive behaviors, correlating with increased levels of serotonin and norepinephrine in the brain .
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of similar piperazine compounds. The findings revealed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .
Data Tables
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(2-hydroxypropyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step functionalization of the piperazine core. Key steps include:
- Nucleophilic substitution to introduce the 2-hydroxypropyl group, often using propylene oxide or chlorinated derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Amide coupling between the piperazine intermediate and naphthalen-1-ylmethylamine, facilitated by carbodiimide reagents (e.g., EDCI/HOBt) in anhydrous solvents like dichloromethane .
- Purification via recrystallization or column chromatography to achieve >95% purity. Monitor reaction progress using TLC or HPLC .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Employ orthogonal analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry. For example, the hydroxypropyl group’s protons appear as a triplet (~δ 3.5 ppm) .
- X-ray crystallography to resolve the piperazine ring conformation (chair vs. boat) and hydrogen-bonding networks, as demonstrated in analogous piperazine carboxamides .
- Mass spectrometry (HRMS) for molecular weight verification, ensuring no residual starting materials .
Basic: What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
Initial screening should focus on:
- Enzyme inhibition assays (e.g., kinases, proteases) using fluorescence-based or radiometric methods. The naphthalene moiety may confer π-π stacking interactions with aromatic binding pockets .
- Receptor binding studies (e.g., GPCRs) via competitive displacement assays with radiolabeled ligands. Piperazine derivatives often target dopamine or serotonin receptors .
- Cytotoxicity profiling in cell lines (e.g., HEK293, HepG2) using MTT or resazurin assays to establish IC₅₀ values .
Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?
Methodological Answer:
SAR optimization involves systematic modifications:
- Substituent variation : Replace the naphthalenyl group with fluorophenyl or pyridinyl rings to enhance solubility or affinity .
- Hydroxypropyl chain truncation : Test shorter/longer alkyl chains to balance lipophilicity and metabolic stability .
- Piperazine ring substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate pKa and membrane permeability .
Validate using molecular docking (e.g., AutoDock Vina) against target proteins (e.g., dopamine D3 receptor PDB: 3PBL) .
Advanced: How to resolve contradictions in pharmacological data across different assay systems?
Methodological Answer:
Address discrepancies through:
- Orthogonal assays : Confirm receptor binding results with functional assays (e.g., cAMP accumulation for GPCR activity) .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation that may skew in vitro vs. in vivo results .
- Proteomic profiling : Uncover off-target interactions via affinity pulldown-MS or thermal shift assays .
Advanced: What crystallographic insights exist for piperazine carboxamide derivatives?
Methodological Answer:
Single-crystal X-ray studies of analogs reveal:
- Chair conformation dominance in piperazine rings, stabilized by intramolecular H-bonds (e.g., N-H⋯O=C interactions) .
- Packing motifs : Chains or dimers formed via intermolecular H-bonds (e.g., N-H⋯O between carboxamide and hydroxypropyl groups) .
- Torsional angles : Substituents like naphthalenyl impose steric constraints, altering dihedral angles (e.g., C-N-C=O ~120°) .
Basic: What solubility and formulation challenges are anticipated with this compound?
Methodological Answer:
- Solubility : The hydroxypropyl group enhances aqueous solubility (~10–20 mg/mL in PBS), but the naphthalenyl moiety may necessitate co-solvents (e.g., DMSO ≤1%) .
- Salt formation : Improve bioavailability via hydrochloride or maleate salts, synthesized by reacting with HCl or maleic acid in ethanol .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) after buffer exchange .
Advanced: How to design in vitro toxicity assays for early-stage safety profiling?
Methodological Answer:
Implement tiered testing:
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
- hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk .
- Mitochondrial toxicity : Measure ATP levels and ROS production in HepG2 cells .
- CYP inhibition : Fluorescent probes (e.g., Vivid® assays) to identify interactions with CYP3A4/2D6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
